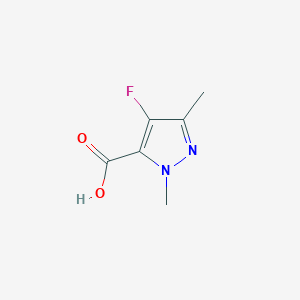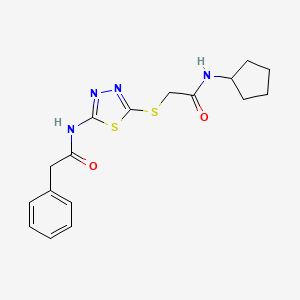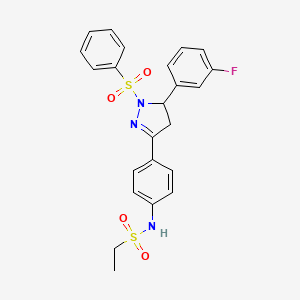
4-((2-methylpyrimidin-4-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-((2-methylpyrimidin-4-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide" is a chemical entity that appears to be related to a class of compounds with biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as piperidine-1-carboxamides and aminopyrimidines, which are known for their antiproliferative properties and activity against HIV-1 reverse transcriptase, respectively .
Synthesis Analysis
The synthesis of related compounds has been explored in the context of antiproliferative agents and HIV-1 reverse transcriptase inhibitors. For instance, the synthesis of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides involved SAR-guided optimization, which is a process of systematically modifying the structure of chemical compounds to determine the changes that will lead to an optimal balance of biological activity, selectivity, and drug-like properties . Similarly, the preparation of N-phenyl piperidine analogs, which are related to the compound , resulted in the identification of potent compounds against wild-type HIV-1 and resistant mutant viruses . These studies suggest that the synthesis of such compounds is complex and requires careful consideration of structure-activity relationships.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed using various techniques. For example, controlled shifts in the tautomeric equilibrium of related compounds have been achieved through the implementation of a flexible piperidine ring, as demonstrated in the synthesis and analysis of 4-((phenylimino)methyl)naphthalen-1-ol derivatives . This indicates that the molecular structure of such compounds can be fine-tuned to achieve desired properties, which may also be applicable to the compound .
Chemical Reactions Analysis
The chemical reactions involving compounds with piperidine rings and aminopyrimidines are complex and can be influenced by various factors. The addition of metal salts, for instance, can shift the tautomeric equilibrium of related compounds, although at very high concentrations, suggesting that the reactions are sensitive to environmental conditions . This knowledge can be useful in understanding the reactivity and stability of the compound "4-((2-methylpyrimidin-4-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide".
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of structurally related compounds have been studied. The antiproliferative piperidine-1-carboxamides act as tubulin inhibitors, which is a significant chemical property that contributes to their biological activity . Additionally, the potency of the HIV-1 reverse transcriptase inhibitors was determined through biological assays, which is indicative of their chemical properties in a biological context . These findings provide a foundation for inferring the potential properties of the compound .
Wissenschaftliche Forschungsanwendungen
Metabolism-Related Properties
One significant aspect of research involving compounds similar to 4-((2-methylpyrimidin-4-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is their metabolism-related properties. For example, a related compound, 1-methyl-N-{(1S)-1-[5-(2-naphthyl)-1H-imidazol-2-yl]-7-oxooctyl}piperidine-4-carboxamide, was studied for its metabolism and how it is affected by the route of administration. This research indicated the compound's high in vivo clearance and potential for bioactivation, which are critical considerations for developing therapeutics (Fonsi et al., 2009).
Interaction with Biological Targets
Another area of research is the interaction of structurally similar compounds with biological targets. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound structurally related to 4-((2-methylpyrimidin-4-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide, was investigated for its interaction with the CB1 cannabinoid receptor. This research offers insights into the molecular interactions of such compounds and their potential as therapeutic agents (Shim et al., 2002).
Tautomeric Properties
The tautomeric properties of compounds like 4-((phenylimino)methyl)naphthalen-1-ol and 4-((phenylimino)methyl)-2-(piperidin-1-ylmethyl)naphthalen-1-ol, which are structurally similar to the compound , have been investigated using various techniques. These studies contribute to understanding the chemical behavior and potential applications of these compounds in pharmaceuticals and other fields (Deneva et al., 2013).
Synthesis and Applications
Research also focuses on the synthesis of related compounds and their potential applications. For instance, the synthesis of 1,3,8-trisubstituted pyrimido[4,5-c][2,7]naphthyridin-6-ones, which are structurally related, has been investigated for their potential as antitumor agents. This demonstrates the interest in exploring such compounds for therapeutic uses (Gangjee et al., 1984).
Eigenschaften
IUPAC Name |
4-(2-methylpyrimidin-4-yl)oxy-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-16-23-12-9-21(25-16)28-19-10-13-26(14-11-19)22(27)24-15-18-7-4-6-17-5-2-3-8-20(17)18/h2-9,12,19H,10-11,13-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAIWRKKOMFQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-methylpyrimidin-4-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline hydrochloride](/img/structure/B3007909.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007910.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2,5-dimethoxyphenethyl)propanamide](/img/structure/B3007911.png)
![2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B3007912.png)
![N-(3-{[3-(2-ethylphenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B3007914.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide](/img/structure/B3007919.png)
![6-[(4-Bromophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3007922.png)


![4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3007925.png)


![ethyl (5Z)-6-chloro-4-(4-chlorophenyl)-5-[[(2,4-dichlorophenyl)methoxyamino]methylidene]-2-methyl-4H-pyridine-3-carboxylate](/img/structure/B3007930.png)